(5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by a thiazolone ring substituted with a phenyl group and a trimethoxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-phenyl-1,3-thiazol-4(5H)-one with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazolone ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolone ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted thiazolone derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trimethoxybenzylidene moiety may play a crucial role in binding to these targets, while the thiazolone ring may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-phenyl-5-(benzylidene)-1,3-thiazol-4(5H)-one: Lacks the trimethoxy substitution on the benzylidene moiety.
(5Z)-2-phenyl-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one: Contains a single methoxy group instead of three.
(5Z)-2-phenyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one: Has two methoxy groups on the benzylidene moiety.
Uniqueness
The presence of three methoxy groups on the benzylidene moiety of (5Z)-2-phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one distinguishes it from other similar compounds. These substitutions may enhance its biological activity and specificity, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C19H17NO4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17NO4S/c1-22-14-10-9-13(16(23-2)17(14)24-3)11-15-18(21)20-19(25-15)12-7-5-4-6-8-12/h4-11H,1-3H3/b15-11- |
InChI Key |
AEZAQQCEQBDAQE-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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